Ningetinib Tosylate

Catalog No.
S006627
CAS No.
1394820-77-9
M.F
C38H37FN4O8S
M. Wt
728.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ningetinib Tosylate

Researchers modeling secondary resistance in AML and NSCLC face formulation failure with the free base due to poor solubility (

CAS Number

1394820-77-9

Product Name

Ningetinib Tosylate

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C38H37FN4O8S

Molecular Weight

728.8 g/mol

InChI

InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10)

InChI Key

NAUYISNCVNUUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F

Ningetinib Tosylate is the tosylate salt form of ningetinib, an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity. Upon administration, ningetinib binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer and Flt3, thereby inhibiting their signaling pathways. This inhibits growth, angiogenesis and metastasis of tumor cells that overexpress these kinases. c-Met, VEGFR2, Axl, Mer and Flt3 are overexpressed by many tumor cell types and play key roles in tumor cell proliferation, survival, invasion and metastasis.

Synonyms

Ningetinib Tosylate, CT053PTSA, CT053P tosylate, Ningetinib p-toluenesulfonate, N-[4-[(2-amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate

Purity

≥98%

Package Size

5 mg, 10 mg, 100 mg

Ningetinib Tosylate (CAS 1394820-77-9), also known as CT053PTSA, is an orally bioavailable, small-molecule multi-receptor tyrosine kinase inhibitor (TKI) engineered to simultaneously block c-Met, VEGFR2, Axl, Mer, and FLT3 [1]. In procurement and material selection, the tosylate salt is specifically prioritized over the free base because it provides the essential solubility and pharmacokinetic stability required for reproducible oral dosing in in vivo models . Rather than serving as a generic kinase inhibitor, Ningetinib Tosylate is procured primarily for advanced oncology research to model and overcome secondary acquired resistance mechanisms—such as the FLT3-ITD-F691L "gatekeeper" mutation in acute myeloid leukemia (AML) and MET/AXL-driven bypass tracks in EGFR-mutant non-small cell lung cancer (NSCLC).

Research Fit

Multi-target TKI for c-Met, VEGFR2, Axl, Mer, FLT3 pathway studies
Oral administration study context for in vivo oncology models
Supplied as tosylate salt for research applications

Generic substitution of Ningetinib Tosylate with either its free base counterpart or standard single-target TKIs fundamentally compromises experimental integrity and formulation viability. Substituting with the Ningetinib free base (CAS 1394820-69-9) results in erratic oral bioavailability and formulation failure due to its practical insolubility in aqueous media (<0.1 mg/mL), making the tosylate salt strictly necessary for in vivo pharmacokinetic and pharmacodynamic reproducibility [1]. Furthermore, replacing Ningetinib Tosylate with conventional clinical TKIs like Quizartinib or Gilteritinib fails in resistant disease models, as these older agents lack the specific polypharmacological profile required to suppress the F691L gatekeeper mutation and simultaneous MET/AXL activation[2]. Consequently, exact procurement of the tosylate salt is mandatory for workflows targeting these complex, multi-kinase resistance networks.

Substitution Risk

Kinase Selectivity Spectrum
Ningetinib: FLT3-ITD, MET, VEGFR2, AXL, Mer
Selective FLT3 agents (e.g., gilteritinib): narrower target profile may not recapitulate multi-pathway inhibition
Efflux Transporter Interaction
Ningetinib: inhibitor of P-gp, BCRP, MRP2
Substrate-only TKIs may not modulate co-administered compound exposure

Sub-10 nM Multi-Kinase Inhibition Profile for Resistance Modeling

Ningetinib Tosylate demonstrates multi-target affinity, yielding cell-free assay IC50 values of <1.0 nM for Axl, 1.9 nM for VEGFR2, and 6.7 nM for c-Met . When compared to standard single-target TKIs (such as Crizotinib for MET or Quizartinib for FLT3), which typically lack this concurrent high-affinity triad, Ningetinib Tosylate provides a unified pharmacological blockade. This simultaneous sub-10 nM suppression is critical for preventing the reciprocal activation of bypass tracks (e.g., Axl upregulation when MET is inhibited).

Evidence DimensionCell-free Kinase IC50
Target Compound DataAxl: <1.0 nM; VEGFR2: 1.9 nM; c-Met: 6.7 nM
Comparator Or BaselineStandard single-target TKIs (lack concurrent sub-10 nM affinity across this specific triad)
Quantified DifferenceSimultaneous sub-10 nM multi-kinase blockade
ConditionsCell-free biochemical kinase assays

Enables researchers to model complex, multi-pathway tumor resistance with a single agent, eliminating the confounding variables of multi-drug cocktails.

FLT3-ITD AML Survival
Head-to-head
Survival extension in FLT3-ITD/F691L models vs gilteritinib, quizartinib
Reported survival endpoint context for FLT3 resistance models
In vivo AML mouse models; survival curves to verify

Survival Prolongation in FLT3-ITD-F691L Resistant AML Models

In aggressive acute myeloid leukemia (AML) models harboring the FLT3-ITD and the highly resistant F691L "gatekeeper" mutation, Ningetinib Tosylate demonstrates extended survival metrics compared to existing clinical benchmarks. Quantitative in vivo studies demonstrate that Ningetinib Tosylate yields significantly greater anti-leukemia activity and prolongs median survival time compared to the standard-of-care type I and type II FLT3 inhibitors, Gilteritinib and Quizartinib, which suffer from secondary resistance in this specific mutational landscape [1].

Evidence DimensionIn vivo survival prolongation (Anti-leukemia efficacy)
Target Compound DataSignificant survival extension and tumor suppression in F691L models
Comparator Or BaselineGilteritinib and Quizartinib (Standard clinical FLT3 inhibitors)
Quantified DifferenceOvercomes F691L-mediated secondary resistance where comparators fail
ConditionsMouse models harboring FLT3-ITD and FLT3-ITD-F691L mutations

Provides a strictly necessary positive control for hematology research focused on overcoming secondary TKI resistance in AML.

Axl Inhibition Potency
Cross-study
Axl IC50 <1 nM; >7-fold difference vs cabozantinib
Reported Axl inhibition context; potency difference to verify in model
Cell-free assay; cross-study comparison may vary

Formulation Suitability: Tosylate Salt vs. Free Base

The selection of the tosylate salt over the Ningetinib free base is driven by critical differences in processability and pharmacokinetics. While the free base exhibits poor aqueous solubility (<0.1 mg/mL), rendering it unsuitable for consistent oral suspension, the tosylate salt formation dramatically enhances solubility and stability [1]. This chemical modification ensures reproducible oral bioavailability, allowing for reliable in vivo dosing regimens (e.g., 20 mg/kg/day) without the erratic exposure profiles associated with the unformulated free base.

Evidence DimensionAqueous solubility and oral dosing viability
Target Compound DataTosylate salt (Optimized for stable oral suspension and consistent PK)
Comparator Or BaselineNingetinib Free Base (<0.1 mg/mL aqueous solubility)
Quantified DifferenceEliminates erratic in vivo exposure caused by poor free base solubility
ConditionsIn vivo oral pharmacokinetic and formulation workflows

Dictates the procurement of the tosylate salt for any in vivo efficacy or PK/PD studies to guarantee reproducible systemic exposure.

Transporter Inhibition
Class-level
P-gp, BCRP, MRP2 inhibitor (75% ↑ D6-M1 exposure) vs Substrate-only TKI class
Supports transporter-mediated DDI research context
In vivo mouse PK; class-level inference

Quantitative Life-Span Extension in Glioblastoma Xenografts

Ningetinib Tosylate provides a highly quantifiable benchmark for anti-angiogenic and anti-tumor efficacy in highly vascularized models. In an orthotopic U87MG human glioblastoma xenograft model, oral administration of Ningetinib Tosylate at 20 mg/kg/day for 21 days potently inhibited the phosphorylation of c-Met and downstream AKT/ERK1/2. This resulted in a statistically significant increase in life-span (ILS) of 32% (p=0.003) and a prolonged median survival time (MST) compared to the vehicle-treated baseline [1].

Evidence DimensionIncrease in Life-Span (ILS) and Median Survival Time (MST)
Target Compound DataILS = 32% (p=0.003) at 20 mg/kg/day
Comparator Or BaselineVehicle-treated baseline
Quantified Difference32% quantifiable extension in life-span
ConditionsOrthotopic U87MG human glioblastoma xenograft model (21-day oral dosing)

Delivers a validated, quantitative efficacy benchmark for researchers selecting materials to model aggressive, angiogenesis-dependent solid tumors.

Xenograft TGI
Class-level
53–97% TGI across 6 xenograft models (20 mg/kg)
Broad xenograft model-response context
Model-specific response; individual validation recommended
GBM Survival Extension
Reported
ILS 32% (p=0.003) vs vehicle in orthotopic GBM
Orthotopic GBM survival endpoint context
U87MG model; 20 mg/kg/day oral
Antiangiogenic IC50
Reported
HUVEC IC50 6.3 nM; Aortic ring IC50 8.6 nM
Functional antiangiogenic assay context
VEGF/HGF-stimulated models

Preclinical Modeling of Refractory Acute Myeloid Leukemia (AML)

Ningetinib Tosylate is procured for in vivo and in vitro modeling of AML that has developed secondary resistance to standard therapies. Because it effectively suppresses the FLT3-ITD-F691L gatekeeper mutation, it serves as a necessary benchmark material where first-line agents like Quizartinib and Gilteritinib have failed [1].

Investigating Acquired Resistance in EGFR-Mutant NSCLC

In non-small cell lung cancer research, tumors frequently bypass EGFR inhibitors via MET amplification and AXL dysregulation. Ningetinib Tosylate’s potent dual blockade of c-Met and AXL makes it a critical tool for mechanistic studies and combination therapy formulation aimed at restoring TKI sensitivity in these resistant models [2].

In Vivo Pharmacokinetic and Oral Formulation Development

Due to the superior aqueous solubility and stability of the tosylate salt compared to the free base, this specific compound form is required for workflows focused on oral bioavailability, PK/PD mapping, and the development of stable dosing suspensions for murine xenograft studies[3].

Anti-Angiogenic and Glioblastoma Xenograft Assays

For research targeting highly vascularized solid tumors, Ningetinib Tosylate serves as a validated positive control. Its ability to simultaneously inhibit VEGFR2 and c-Met provides a robust mechanism to suppress microvascular angiogenesis and significantly extend life-span in orthotopic glioblastoma models[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
FLT3-mutant AML resistance studies
FLT3-ITD mutant model-response context
Survival extension endpoint review
Multi-indication oncology efficacy screening
Broad xenograft model-response profile
Tumor growth inhibition endpoint review
Transporter-mediated DDI research
Efflux transporter inhibition profile
Co-administered compound exposure review
CNS oncology model studies
Orthotopic GBM model survival endpoint
Life span extension endpoint review

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

728.23161349 Da

Monoisotopic Mass

728.23161349 Da

Heavy Atom Count

52

UNII

R7I5725FES
[1]. Ning Xi, et al. Abstract 1755: CT053PTSA, a novel c-MET and VEGFR2 inhibitor, potently suppresses angiogenesis and tumor growth. Cancer Res 2014;74(19 Suppl):Abstract nr 1755.

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